2-(Difluoromethoxy)-8-(trifluoromethyl)naphthalene
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Overview
Description
2-(Difluoromethoxy)-8-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of naphthalene derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-8-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of partially or fully reduced naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
2-(Difluoromethoxy)-8-(trifluoromethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-8-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The difluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)naphthalene: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
8-(Trifluoromethyl)naphthalene: Similar structure but without the difluoromethoxy group, leading to variations in its applications and effectiveness.
2-(Difluoromethoxy)naphthalene: Contains the difluoromethoxy group but lacks the trifluoromethyl group, affecting its overall chemical behavior.
Uniqueness
2-(Difluoromethoxy)-8-(trifluoromethyl)naphthalene is unique due to the combined presence of both difluoromethoxy and trifluoromethyl groups, which impart distinct electronic and steric effects. This combination enhances its potential for use in various applications, particularly in fields requiring compounds with high stability and specific reactivity .
Properties
Molecular Formula |
C12H7F5O |
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Molecular Weight |
262.17 g/mol |
IUPAC Name |
7-(difluoromethoxy)-1-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)18-8-5-4-7-2-1-3-10(9(7)6-8)12(15,16)17/h1-6,11H |
InChI Key |
ZUKWJCCPFUIUDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OC(F)F)C(=C1)C(F)(F)F |
Origin of Product |
United States |
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